![molecular formula C9H11BO4 B13470266 [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyoxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Hydroxyoxetane Moiety: This can be achieved through the reaction of an appropriate epoxide with a hydroxyl group under acidic or basic conditions.
Attachment to the Phenyl Ring: The hydroxyoxetane moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The hydroxyoxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted oxetanes with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions.
Biology
The compound can be used in the development of boron-containing drugs, which have shown potential in targeting specific biological pathways.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
In the chemical industry, it can be used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the hydroxyoxetane moiety.
[3-(Hydroxyphenyl)boronic Acid]: Lacks the oxetane ring.
[3-(3-Hydroxypropyl)phenyl]boronic Acid: Contains a different hydroxyalkyl group.
Uniqueness
The presence of the hydroxyoxetane moiety in [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid provides unique reactivity and potential for forming diverse chemical structures, distinguishing it from other boronic acids.
Properties
Molecular Formula |
C9H11BO4 |
|---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
[3-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-9(5-14-6-9)7-2-1-3-8(4-7)10(12)13/h1-4,11-13H,5-6H2 |
InChI Key |
IXPHFCJANMKNCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(COC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


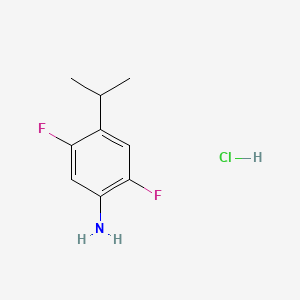
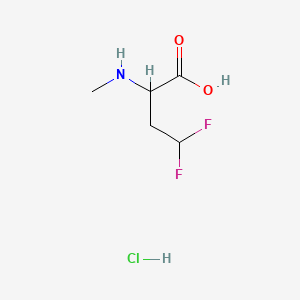
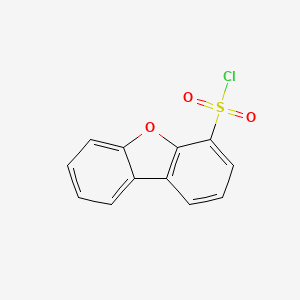
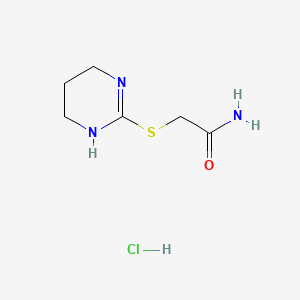
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
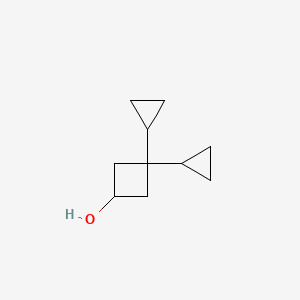
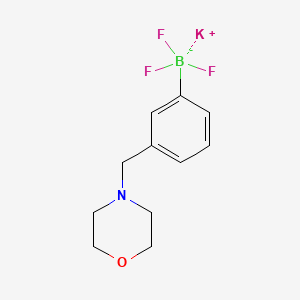

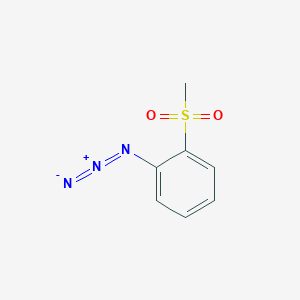
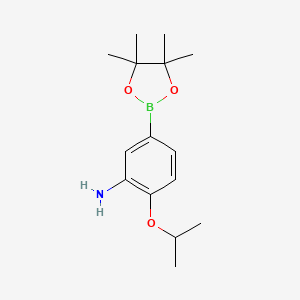
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
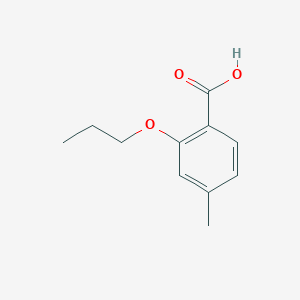
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

